N(4)-Methoxycytidine is a modified nucleoside derived from cytidine, where a methoxy group is attached to the nitrogen atom at the fourth position of the pyrimidine ring. This modification has garnered attention due to its implications in molecular biology and potential applications in therapeutic contexts. N(4)-Methoxycytidine can influence DNA and RNA structure and function, making it a subject of interest in genetic research and biochemistry.
N(4)-Methoxycytidine is classified as a nucleoside analog. It falls under the category of modified nucleotides, which are often used in studies related to DNA replication, transcription, and the development of new therapeutic agents.
The synthesis of N(4)-methoxycytidine typically involves several key steps:
The synthesis can be optimized by adjusting concentrations and reaction times. For instance, a study highlighted that using specific DNA polymerases can enhance the incorporation of N(4)-methoxycytidine into DNA strands during enzymatic reactions . The resulting product can be purified through chromatographic techniques to ensure high purity for subsequent analyses.
Crystallographic studies have shown that N(4)-methoxycytidine can form stable Watson-Crick base pairs with adenine residues, maintaining similar geometrical parameters as unmodified nucleotides . The methoxy group adopts an anti conformation relative to the nitrogen atom at position 3, influencing base pairing dynamics .
N(4)-Methoxycytidine participates in several chemical reactions, primarily involving base pairing during nucleic acid synthesis. It can form stable base pairs with adenine through hydrogen bonding, similar to unmodified cytidine.
Studies have demonstrated that N(4)-methoxycytidine can engage in both Watson-Crick and non-canonical base pairing configurations depending on its tautomeric state (amino vs. imino forms) . This dual capability may affect its incorporation into nucleic acids during replication processes.
The mechanism by which N(4)-methoxycytidine exerts its effects involves its incorporation into RNA or DNA strands during synthesis. Once incorporated, it can influence the stability and functionality of nucleic acids due to altered hydrogen bonding patterns.
Research indicates that N(4)-methoxycytidine prefers forming imino tautomers in solution, which enhances its ability to pair with adenine effectively . This behavior is critical for understanding how such modifications might impact genetic expression and stability.
Relevant analyses using spectroscopy (NMR, IR) have confirmed the presence of characteristic functional groups associated with methoxylation .
N(4)-Methoxycytidine has several applications in scientific research:
N(4)-Methoxycytidine possesses the molecular formula C₁₀H₁₅N₃O₆, distinguishing it structurally from its methylated counterpart (N4-methylcytidine, C₁₀H₁₅N₃O₅) by the presence of an additional oxygen atom within the N4 substituent [1] [3]. The core structure retains the β-D-ribofuranose sugar linked to the cytosine base via an N-glycosidic bond at N1. The defining modification is the methoxy moiety (-OCH₃) attached directly to the N4 nitrogen. This substitution profoundly alters the electronic distribution across the cytosine ring. The electron-donating nature of the methoxy group reduces the partial positive character typically present on the N4 nitrogen in canonical cytidine. Consequently, this diminishes the strength of the N4-H...N3 hydrogen bond traditionally formed with guanosine in Watson-Crick pairing [4] [6].
Spectroscopic characterization, primarily via Nuclear Magnetic Resonance (NMR), reveals distinct shifts attributable to the N4-methoxy group. The methyl protons of the methoxy group typically resonate as a singlet in the range of δ 3.5-3.7 ppm in the ¹H NMR spectrum (in DMSO-d₆ or D₂O). The attached carbon appears near δ 55-60 ppm in the ¹³C NMR spectrum [3] [8]. These shifts are diagnostic for confirming the modification. High-Performance Liquid Chromatography (HPLC) analysis shows N(4)-Methoxycytidine exhibits a specific retention time distinct from cytidine, N4-methylcytidine, and uridine, facilitating its identification and purification. Its solubility profile is generally similar to other nucleosides: sparingly soluble in non-polar solvents but soluble in water, dimethyl sulfoxide (DMSO), and methanol, albeit often requiring mild heating or sonication [3].
Table 1: Key Physicochemical Properties of N(4)-Methoxycytidine and Related Compounds
Property | Cytidine | N4-Methylcytidine (m⁴C) | N4-Methoxycytidine | 3-Methylcytidine (m³C) |
---|---|---|---|---|
Molecular Formula | C₉H₁₃N₃O₅ | C₁₀H₁₅N₃O₅ | C₁₀H₁₅N₃O₆ | C₁₀H₁₅N₃O₅ |
Modification Site | - | N⁴ | N⁴ | N³ |
Boiling Point (Predicted, °C) | ~471.9 | ~485 | ~480-500 | ~471.9 |
Density (g/cm³) | ~1.7 | ~1.6 | ~1.65-1.75 | 1.71 |
Key NMR Shift (Methyl/Methoxy) | N/A | δ ~2.9-3.1 ppm (s, 3H) | δ ~3.5-3.7 ppm (s, 3H) | δ ~3.3 ppm (s, 3H) |
Primary Use | Natural nucleoside | RNA modification research | Synthetic probe | RNA modification research |
The steric bulk of the methoxy group is a critical structural feature. Compared to the methyl group in m⁴C, the methoxy group is larger and possesses a lone pair of electrons on the oxygen. This bulk influences the rotational conformation around the N4-C bond and can force the cytosine ring or the substituent itself into conformations that clash with the phosphate backbone or adjacent bases in a nucleic acid duplex. Computational modeling suggests the methoxy oxygen can adopt positions that partially occupy the space typically involved in the major groove of B-form DNA or A-form RNA, potentially disrupting protein-nucleic acid interactions dependent on major groove recognition [4] [6]. Furthermore, the electronegative oxygen alters the local electrostatic potential compared to the purely hydrophobic methyl group, potentially affecting interactions with water molecules or charged residues in enzymes or binding proteins [8].
The exploration of cytidine modifications began with the pioneering chromatographic analyses of RNA hydrolysates in the 1950s and 1960s. Researchers like Zachau, Staehelin, and Fresco identified minor nucleosides, including methylated cytosines, using two-dimensional thin-layer chromatography (2D-TLC) and paper chromatography. While N4-methylcytidine (m⁴C) was identified relatively early in bacterial tRNAs and rRNAs, N4-methoxycytidine remained elusive as a natural modification [6]. The synthetic pursuit of N4-modified cytidines, including the methoxy derivative, gained momentum alongside advances in nucleoside chemistry in the 1970s-1980s, driven by two main goals: understanding the biochemical impact of natural modifications like m⁴C and ac⁴C, and creating artificial nucleotide analogues with novel properties for therapeutic or biotechnological applications [4] [9].
Early synthetic routes for N4-alkyl/aryl cytidines often involved direct nucleophilic displacement on activated cytidine derivatives. A common precursor was 4-(triazol-1-yl)- or 4-(tetrazol-1-yl)-pyrimidin-2(1H)-one riboside, generated by reacting uridine derivatives with triazole or tetrazole in the presence of activating agents like p-toluenesulfonyl chloride or phosphoryl chloride. This activated intermediate could then undergo displacement by amines (RNH₂), including methylamine for m⁴C or methoxyamine (H₂NOCH₃) for N4-methoxycytidine [3] [8]. Protecting group strategies were crucial, typically involving acetylation or silylation of the ribose hydroxyls (e.g., 2',3',5'-tri-O-acetyluridine) to prevent side reactions. After N4-functionalization, the protecting groups were removed under mild conditions (e.g., methanolic ammonia) to yield the desired nucleoside [3] [8].
The development of phosphoramidite building blocks in the 1980s revolutionized solid-phase oligonucleotide synthesis. Adapting this to modified nucleosides required synthesizing N4-methoxycytidine phosphoramidites. This involved protecting the exocyclic amine (though the methoxy group itself is less nucleophilic than -NH₂, protection might still be needed depending on the route) and the 5'-hydroxyl (typically with a 4,4'-dimethoxytrityl, DMTr, group) while protecting the 2'-hydroxyl in RNA synthesis (e.g., with tert-butyldimethylsilyl, TBDMS). These building blocks enabled the site-specific incorporation of N4-methoxycytidine into defined sequences for structure-function studies [3] [8] [9]. More recently, enzymatic approaches using engineered polymerases have been explored to incorporate modified nucleotides like N4-allylcytidine (a precursor for cyclization) into longer nucleic acids, hinting at potential routes for enzymatic synthesis of N4-methoxycytidine-containing RNAs, although this remains challenging due to the steric demands of the methoxy group [8] [9]. The historical development underscores N4-methoxycytidine's role as a tool for probing nucleic acid biochemistry rather than a naturally evolved modification, contrasting with the biologically significant m⁴C and ac⁴C [2] [6].
The primary biochemical significance of N(4)-Methoxycytidine lies in its disruption of canonical Watson-Crick base pairing. The methoxy group (-OCH₃) at the N4 position sterically hinders the formation of the standard three hydrogen bonds with guanosine. Unlike N4-methylcytidine (m⁴C), which can often retain a near-standard Watson-Crick geometry with guanosine (albeit sometimes with reduced stability), the larger and more rigid methoxy group forces significant conformational adjustments [2] [4]. Crystallographic studies on related N4-modified cytosines (e.g., N4-methoxyadenine analogues paired with thymine or cytosine) demonstrate that such modifications can lead to wobble-like pairing patterns or even complete disruption of pairing, significantly reducing duplex thermal stability (melting temperature, Tm) [5]. Molecular dynamics simulations suggest N4-methoxycytidine may adopt conformations where the methoxy group points into the major groove, partially occupying space and potentially weakening hydrogen bonding with the paired base [4].
Table 2: Impact of Cytidine N4 Modifications on Base Pairing and Biochemical Function
Modification | Canonical Pairing (C:G) | Base Pairing Consequence | Effect on Duplex Stability (ΔTm) | Primary Biochemical Consequence |
---|---|---|---|---|
Unmodified Cytidine | Watson-Crick (3 H-bonds) | Standard geometry | Reference (0 °C ΔTm) | Faithful genetic encoding |
N4-Methylcytidine (m⁴C) | Retained (slight distortion) | Retains WC geometry, minor destabilization | -1 to -5 °C | Stabilizes rRNA; influences RT fidelity [2] |
N4-Methoxycytidine | Severely disrupted | Wobble-like or non-standard pairing; loss of specificity | -10 °C or greater | Blocks polymerases; induces RT misincorporation |
N4-Acetylcytidine (ac⁴C) | Disrupted (pseudo-bicyclic) | Prefers pseudo-bicyclic form; affects wobble decoding | Destabilizing | Enhances translation fidelity (tRNA) [6] |
This disruptive nature is exploited in key applications:
Reverse Transcription (RT) Signature and Sequencing: Similar to other modifications that alter hydrogen bonding (like m³C or m¹A), incorporation of N4-methoxycytidine into RNA templates causes premature termination or misincorporation events during reverse transcription. When reverse transcriptase encounters the modified base, it often misincorporates a dATP opposite the N4-methoxycytidine instead of dGTP, leading to a detectable C-to-T mutation in the cDNA sequence. This provides a "chemical sequencing" signature analogous to methods developed for N4-allylcytidine or 4-thiouridine [6] [7] [8]. This principle allows researchers to pinpoint the location of N4-methoxycytidine incorporation within an RNA sequence without specialized antibodies or complex chemical treatments beyond standard RT-PCR and sequencing. The efficiency of misincorporation is generally higher than that seen with m⁴C due to the greater steric and electronic perturbation [7] [8].
Polymerase Inhibition and Substrate Studies: The bulky N4-methoxy group frequently acts as a steric block for DNA and RNA polymerases. Enzymes like T7 RNA polymerase or bacterial DNA polymerases often exhibit significantly reduced incorporation efficiency (lower kcat/Km) when using N4-methoxycytidine triphosphate as a substrate compared to CTP or dCTP. Furthermore, once incorporated into a template strand, N4-methoxycytidine can impede translocation or induce polymerase stalling during the next nucleotide addition cycle. This property makes it useful for studying polymerase translocation mechanisms, fidelity checkpoints, and as a potential chain terminator analogue under specific contexts [4] [9]. Studies with HIV-1 RT showed that modifications at the N4 position, including methyl and larger groups, can lead to misincorporation (e.g., dTTP insertion opposite m⁴C) and reduced processivity, effects expected to be more pronounced with the methoxy variant [2].
Crosslinking and Structural Probing: While less commonly applied than uridine or guanosine derivatives with photoreactive groups, the altered electronic properties of the N4-methoxy group could potentially be harnessed for photoactivation under specific wavelengths, although this is more speculative. A more direct application is its potential use in chemical crosslinking strategies. The electron-rich methoxy oxygen could potentially participate in coordination or specific reactions designed to covalently trap interacting proteins or nucleic acid strands in close proximity, aiding in mapping interactions [4]. The patent literature highlights N4-modified cytosines, including alkoxy variants, as components in crosslinking strategies for nucleic acid detection or therapeutic oligonucleotides designed to form covalent adducts with target sequences or proteins [4].
In essence, N(4)-Methoxycytidine serves as a precision tool in nucleotide biochemistry. Its core value stems not from mimicking natural modifications, but from its ability to disrupt standard nucleic acid behavior in predictable and detectable ways – blocking polymerases, inducing errors during reverse transcription, and potentially enabling targeted crosslinking – thereby providing unique mechanistic insights and technological applications in nucleic acid research and diagnostics [4] [6] [7].
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